2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2S/c1-12(2)20-17-10-23-28(16-7-6-13(3)14(4)8-16)21(17)22(26-25-20)31-11-19(29)24-18-9-15(5)30-27-18/h6-10,12H,11H2,1-5H3,(H,24,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXCSXCLEHEPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NC4=NOC(=C4)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B-cell antigen receptor signaling pathway, which plays a significant role in the development and functioning of B cells. The inhibition of BTK can lead to the prevention of B-cell receptor signaling, thereby reducing the growth and survival of malignant B cells.
Mode of Action
This compound acts as a BTK kinase inhibitor . It binds to the BTK enzyme, inhibiting its activity. This inhibition prevents the downstream signal transduction of the B-cell antigen receptor signaling pathway, leading to a decrease in the survival and proliferation of B cells.
Biochemical Pathways
The compound affects the B-cell antigen receptor signaling pathway . By inhibiting BTK, it disrupts the signal transduction of this pathway, which is essential for B-cell activation, differentiation, and survival. The downstream effects include reduced B-cell proliferation and survival, leading to a potential decrease in the symptoms of diseases related to B-cell malignancies.
Pharmacokinetics
The compound’s crystal form has been described as stable, which could potentially contribute to its bioavailability.
Biological Activity
The compound 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS Number: 1105204-08-7) is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.6 g/mol. The structural complexity includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H29N5O2S |
| Molecular Weight | 439.6 g/mol |
| CAS Number | 1105204-08-7 |
This compound primarily acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . By inhibiting RIPK1, it modulates the necroptosis signaling pathway, which is crucial in various cellular processes including inflammation and cell death.
Antiviral Activity
Recent studies have indicated that compounds similar to the pyrazolo[3,4-d]pyridazine framework exhibit promising antiviral activity. For instance, derivatives have shown significant inhibition against various viral polymerases, suggesting a potential application in antiviral drug development .
Cytotoxicity and Anticancer Potential
The cytotoxic profile of this compound has been evaluated in vitro against several cancer cell lines. Preliminary results indicate that it possesses low cytotoxicity while effectively inhibiting cell proliferation. The mechanism involves multiple pathways including apoptosis and autophagy induction, which are critical for cancer therapy .
Case Studies
- Study on Cancer Cell Lines : In a study involving glioma cells, the compound demonstrated significant anti-tumor activity by inducing necroptosis and inhibiting key survival pathways such as AKT and mTOR signaling .
- Antiviral Efficacy : Another investigation highlighted the compound's effectiveness against Hepatitis C virus (HCV) by targeting NS5B RNA polymerase with IC50 values around 32 μM, indicating a strong antiviral potential .
Research Findings
Several research articles have documented the biological activities associated with this compound:
- Antiviral Studies : Pyrazolo[3,4-d]pyridazines have been reported to inhibit viral replication effectively in vitro, with promising results against HCV and other viral pathogens .
- Mechanistic Insights : The inhibition of RIPK1 has been linked to reduced inflammation and cell death in various disease models, which could be beneficial in treating inflammatory diseases as well as cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
